Ruxolitinib metabolite M18
Übersicht
Beschreibung
Ruxolitinib metabolite M18 is a significant metabolite of ruxolitinib, a selective Janus kinase (JAK) inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera . This compound is formed through the metabolic process involving hydroxylation, primarily mediated by the enzyme CYP3A4 . This metabolite retains pharmacological activity and contributes to the overall therapeutic effects of ruxolitinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ruxolitinib involves several synthetic steps, starting from cyclopentane carbaldehyde and diethyl cyanomethylphosphonate . The process includes chemical resolution, asymmetric hydrogenation, and the use of chiral metal catalysts . The synthesis of ruxolitinib metabolite M18 specifically involves hydroxylation of ruxolitinib, which is facilitated by the enzyme CYP3A4 .
Industrial Production Methods
Industrial production of ruxolitinib and its metabolites, including M18, involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity . The process typically includes the use of high-performance liquid chromatography (HPLC) for the separation of intermediates and final products .
Analyse Chemischer Reaktionen
Types of Reactions
Ruxolitinib metabolite M18 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M18 from ruxolitinib is hydroxylation, an oxidative process.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions may occur, particularly involving the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and enzymes like CYP3A4.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major product formed from the oxidation of ruxolitinib is this compound, characterized by the addition of a hydroxyl group .
Wissenschaftliche Forschungsanwendungen
Ruxolitinib metabolite M18 has several scientific research applications, including:
Wirkmechanismus
Ruxolitinib metabolite M18 exerts its effects by inhibiting the activity of JAK1 and JAK2 kinases . These kinases are involved in the JAK-STAT signaling pathway, which regulates various cellular processes, including proliferation, differentiation, and apoptosis . By inhibiting these kinases, this compound helps to reduce abnormal cell proliferation and alleviate symptoms associated with myeloproliferative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.
Baricitinib: A JAK inhibitor used for treating rheumatoid arthritis and COVID-19-related inflammation.
Fedratinib: A JAK2-selective inhibitor used in the treatment of myelofibrosis.
Uniqueness
Ruxolitinib metabolite M18 is unique due to its specific formation through hydroxylation and its role in the pharmacological activity of ruxolitinib . Unlike other JAK inhibitors, ruxolitinib and its metabolites, including M18, have a well-documented efficacy in treating myelofibrosis and polycythemia vera .
Eigenschaften
IUPAC Name |
(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOHYHBNMPEYIR-HNFVBEJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315607-85-2 | |
Record name | Ruxolitinib metabolite M18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB-27598 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9V2A7I5VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.